molecular formula C15H9BrO2 B8498189 3-Bromophenanthrene-9-carboxylic acid CAS No. 77252-28-9

3-Bromophenanthrene-9-carboxylic acid

Cat. No. B8498189
CAS RN: 77252-28-9
M. Wt: 301.13 g/mol
InChI Key: HRWIHJOHNJHZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromophenanthrene-9-carboxylic acid is a useful research compound. Its molecular formula is C15H9BrO2 and its molecular weight is 301.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromophenanthrene-9-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromophenanthrene-9-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

77252-28-9

Molecular Formula

C15H9BrO2

Molecular Weight

301.13 g/mol

IUPAC Name

3-bromophenanthrene-9-carboxylic acid

InChI

InChI=1S/C15H9BrO2/c16-10-6-5-9-7-14(15(17)18)12-4-2-1-3-11(12)13(9)8-10/h1-8H,(H,17,18)

InChI Key

HRWIHJOHNJHZNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of the amino-carboxylate 2 (13.3 g, 39.1 mmol) in 155 ml of ethanol was cooled to 0° C. and isoamyl nitrite (18.0 ml, 134 mmol) was added followed by dropwise addition of 15% ethanolic HCl (125 ml) during 1 hour. The resulting brown slurry was stirred at 0° C. for 2 hours more, and was then added gradually to a vigorously stirred suspension of copper powder (1.8 g) in a solution of NaH2PO2.H2O (41.4 g, 391 mmol) and conc. H2SO4 (3 drops) in 63 ml of water which was maintained at 40° C. After the addition was complete, the mixture was stirred at 40° C. for 1 hour and was then cooled to 0° C. and the solid was isolated by filtration, washing with water. Drying in vacuo gave 9.9 g of a brown solid which was taken-up in CH2Cl2 -THF, filtered to remove some inorganic material, and evaporated to yield 7.28 g (62%) of the title compound as a tan solid. This compound was used in the next reaction without purification.
Name
amino-carboxylate
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO2.H2O
Quantity
41.4 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
63 mL
Type
solvent
Reaction Step Four
Quantity
1.8 g
Type
catalyst
Reaction Step Four

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